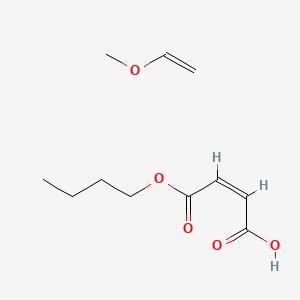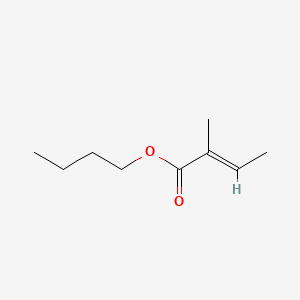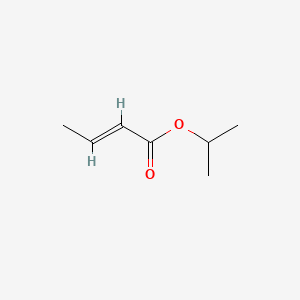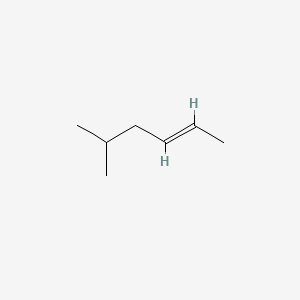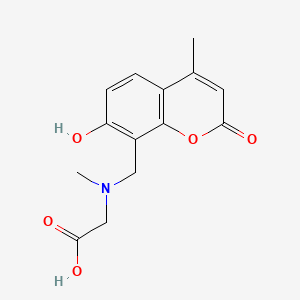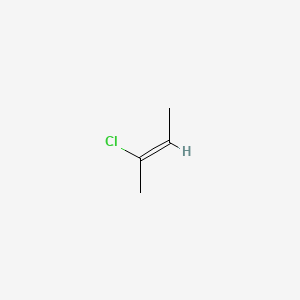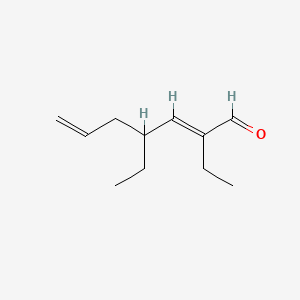
2,4-Diethylhepta-2,6-dienal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Diethylhepta-2,6-dienal is an organic compound with the molecular formula C11H18O. It is a type of aldehyde characterized by the presence of two ethyl groups and two double bonds in its heptadienal structure. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,4-Diethylhepta-2,6-dienal can be synthesized through several methods. One common approach involves the reaction of crotyl alcohol with 2-ethylhexenal. This reaction typically occurs in an organic phase, followed by the separation of the organic phase and purification of the product by fractional distillation .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactions under controlled conditions. The use of catalysts and specific reaction temperatures and pressures are crucial to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Diethylhepta-2,6-dienal undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group into a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The double bonds in the compound can participate in electrophilic addition reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic addition reactions often require catalysts like palladium or platinum.
Major Products Formed
Oxidation: 2,4-Diethylhepta-2,6-dienoic acid.
Reduction: 2,4-Diethylhepta-2,6-dienol.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2,4-Diethylhepta-2,6-dienal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the manufacture of fragrances and flavorings due to its aromatic properties.
Mecanismo De Acción
The mechanism of action of 2,4-Diethylhepta-2,6-dienal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The double bonds in the compound can also participate in reactions with reactive oxygen species, leading to the formation of reactive intermediates that can affect cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Diethylocta-2,6-dienal: This compound has a similar structure but with an additional carbon atom in the chain.
2,6-Heptadienal: Lacks the ethyl groups present in 2,4-Diethylhepta-2,6-dienal.
Uniqueness
This compound is unique due to the presence of both ethyl groups and double bonds, which confer specific chemical properties and reactivity. This makes it a valuable compound in various synthetic and industrial applications .
Propiedades
Número CAS |
85136-07-8 |
|---|---|
Fórmula molecular |
C11H18O |
Peso molecular |
166.26 g/mol |
Nombre IUPAC |
(2Z)-2,4-diethylhepta-2,6-dienal |
InChI |
InChI=1S/C11H18O/c1-4-7-10(5-2)8-11(6-3)9-12/h4,8-10H,1,5-7H2,2-3H3/b11-8- |
Clave InChI |
QAFGEOHWEQLURJ-FLIBITNWSA-N |
SMILES |
CCC(CC=C)C=C(CC)C=O |
SMILES isomérico |
CCC(CC=C)/C=C(/CC)\C=O |
SMILES canónico |
CCC(CC=C)C=C(CC)C=O |
Key on ui other cas no. |
85136-07-8 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



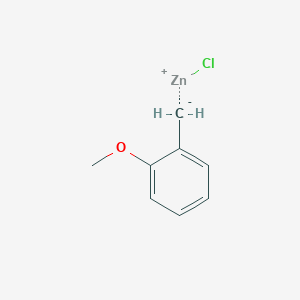
![[(2r)-1-(6-Aminopurin-9-Yl)propan-2-Yl]oxymethyl-Phosphonooxy-Phosphinic Acid](/img/structure/B1588139.png)
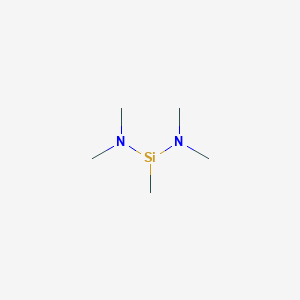
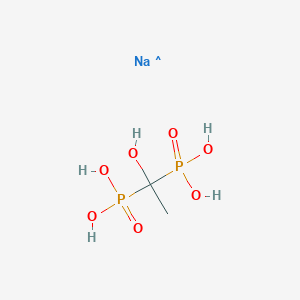
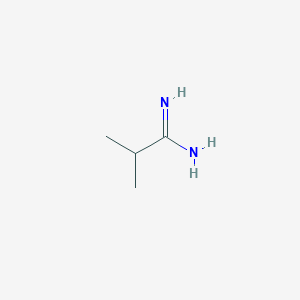
![4,5,6,7-Tetrafluoro-1H-benzo[d][1,2,3]triazole](/img/structure/B1588148.png)
